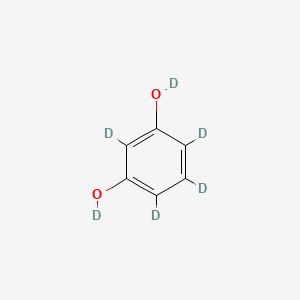

1,3-Dihydroxybenzene-d6

Description

Historical Context of Deuterium (B1214612) Labeling in Chemical Science

The discovery of deuterium, or "heavy hydrogen," by Harold Urey in 1931, for which he was awarded the Nobel Prize in 1934, opened a new chapter in chemical and biomedical sciences. wikipedia.org Scientists quickly recognized the potential of substituting hydrogen with deuterium in molecules to study chemical reactions and biological processes. This technique, known as deuterium labeling, has since become a cornerstone of mechanistic studies in organic chemistry. Early applications focused on understanding reaction pathways and the kinetic isotope effect, where the difference in mass between hydrogen and deuterium leads to different reaction rates. princeton.edu

Significance of Isotopic Labeling in Advanced Organic Chemistry Research

Isotopic labeling is a powerful technique used to track the journey of molecules through chemical reactions or biological pathways. pressbooks.pub By replacing specific atoms with their heavier, stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can follow the labeled molecules using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. fiveable.me This allows for the detailed elucidation of complex reaction mechanisms, the study of metabolic pathways, and the structural determination of molecules. pressbooks.pubresearchgate.net The use of stable isotopes is particularly advantageous as they are non-radioactive and thus safer to handle in long-term studies. studysmarter.co.uk

Overview of 1,3-Dihydroxybenzene (Resorcinol) as a Model Compound in Chemical Studies

1,3-Dihydroxybenzene, commonly known as resorcinol (B1680541), is an aromatic compound with the chemical formula C₆H₄(OH)₂. wikipedia.org It serves as a versatile model compound in a wide range of chemical studies due to its specific reactivity and physical properties. Resorcinol is a white, water-soluble solid and is used in the synthesis of various pharmaceuticals, dyes, and plastics. chembk.combyjus.com Its two hydroxyl groups are positioned meta to each other on the benzene (B151609) ring, which influences its electronic properties and reactivity in electrophilic aromatic substitution reactions. researchgate.net Resorcinol and its derivatives are also studied for their biological activities. pharmacompass.comnih.gov

Rationale for Deuteration of 1,3-Dihydroxybenzene for Enhanced Investigations

The deuteration of resorcinol to form 1,3-Dihydroxybenzene-d6 provides a specialized tool for more in-depth chemical investigations. The substitution of hydrogen with deuterium atoms at specific positions on the resorcinol molecule allows researchers to probe the intricacies of its chemical behavior. For instance, it is instrumental in studying the kinetic isotope effect in reactions involving the cleavage of a carbon-hydrogen bond. acs.org Comparing the reaction rates of deuterated and non-deuterated resorcinol can reveal crucial details about the rate-determining step of a reaction. Furthermore, deuterated standards are essential for quantitative analysis using mass spectrometry, providing higher accuracy in metabolic and environmental studies. researchgate.net The use of deuterated resorcinol has also been explored in studying the formation of resorcinol-formaldehyde gels, where understanding the polymerization mechanism is critical. strath.ac.uk

Interactive Data Table: Properties of 1,3-Dihydroxybenzene and its Deuterated Analog

| Property | 1,3-Dihydroxybenzene (Resorcinol) | This compound |

| Chemical Formula | C₆H₆O₂ | C₆D₄(OD)₂ |

| Molar Mass | 110.11 g/mol wikipedia.org | 116.15 g/mol cdnisotopes.com |

| Melting Point | 109-112 °C chembk.com | 109-112 °C chemicalbook.com |

| Boiling Point | 277 °C wikipedia.org | 178°C/16mmHg chemicalbook.com |

| CAS Number | 108-46-3 wikipedia.org | 70938-00-0 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-dideuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733208 | |

| Record name | (~2~H_4_)Benzene-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70938-00-0 | |

| Record name | (~2~H_4_)Benzene-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70938-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dihydroxybenzene D6

Strategies for Deuterium (B1214612) Incorporation onto Aromatic Systems

Acid-Catalyzed Hydrogen-Deuterium Exchange Reactions on Resorcinol (B1680541)

Acid-catalyzed H-D exchange is a well-established and efficient method for deuterating activated aromatic compounds like resorcinol. acs.org This reaction typically follows an electrophilic aromatic substitution (EAS) mechanism. nih.gov The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, making the hydrogen atoms at positions 2, 4, and 6 highly susceptible to replacement by deuterium.

In a common laboratory procedure, resorcinol is refluxed in deuterium oxide (D₂O) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). nih.govnih.gov The high concentration of deuterium in the solution drives the equilibrium towards the formation of the trideuterated species at the 2, 4, and 6 positions on the ring. nih.gov The protons of the hydroxyl groups also exchange with deuterium, but this is a rapid and reversible process. nih.gov Studies have shown that this method can achieve over 95% H-D exchange at the activated ring positions within 30 minutes of heating. acs.orgnih.gov The proton at the 5-position, being meta to both hydroxyl groups, is not activated toward electrophilic exchange and remains largely unaffected under these conditions. acs.orgnih.gov

Research has also explored the kinetics of deuterating resorcinol in pure D₂O under high-temperature (200-450 °C) and high-pressure (approx. 400 bar) conditions, even without an acid catalyst. acs.orgiaea.orgosti.gov In these extreme conditions, H-D exchange on the aromatic ring was observed at temperatures as low as 200 °C. acs.orgiaea.orgosti.gov The activated aromatic ring is deuterated via an electrophilic substitution mechanism, with positional selectivity favoring the α- and α'-hydrogens (positions 2, 4, and 6). acs.org

Table 1: Conditions for Acid-Catalyzed H-D Exchange on Resorcinol An interactive table summarizing different reported conditions for the acid-catalyzed deuteration of resorcinol.

| Reactant | Deuterium Source | Catalyst | Temperature | Time | Deuteration Sites | Isotopic Purity | Reference |

|---|---|---|---|---|---|---|---|

| Resorcinol | D₂O | H₂SO₄ (catalytic) | Reflux | 30 min | 2, 4, 6, and OH groups | >95% (ring) | nih.gov, nih.gov |

Palladium-Catalyzed Deuterium Exchange Reactions

Palladium-catalyzed C-H activation has emerged as a powerful tool for the late-stage deuteration of complex organic molecules, including phenols. researchgate.netnih.gov These methods offer broad applicability and can tolerate a wide range of functional groups, making them complementary to traditional acid-catalyzed protocols. acs.org

The key to this approach is a palladium catalyst, often used with specialized ligands, which facilitates the reversible activation of C-H bonds. nih.gov Deuterium oxide (D₂O) is frequently used as an inexpensive and readily available deuterium source. nih.govacs.org Research has led to the development of highly active N,N-bidentate ligands containing an N-acylsulfonamide group that enables high degrees of deuterium incorporation. nih.govacs.org This methodology is not limited to activated positions and can be applied to both electron-rich and electron-poor arenes. nih.govacs.org For substrates with multiple arene moieties of different electronic character, reaction conditions can be tuned to achieve selective deuteration on the more electron-rich ring or to deuterate both rings. nih.govacs.org

Grignard Reagent-Mediated Deuteration Approaches for Deuterated Precursors

The Grignard reaction provides a classic and effective route for introducing deuterium into a specific position on an aromatic ring. masterorganicchemistry.com This method is not a direct exchange on resorcinol itself but is used to synthesize deuterated precursors which can then be converted to the final product. The general strategy involves two main steps:

Formation of the Grignard Reagent : An aryl halide (e.g., a bromo- or iodo-substituted resorcinol derivative) is reacted with magnesium metal to form an organomagnesium halide (Grignard reagent). masterorganicchemistry.com

Quenching with a Deuterium Source : The highly nucleophilic and basic Grignard reagent is then treated with a deuterated electrophile, most commonly heavy water (D₂O). The Grignard reagent readily abstracts a deuterium atom from D₂O, resulting in the incorporation of deuterium at the carbon atom that was previously bonded to the halogen. masterorganicchemistry.compearson.com

For the synthesis of 1,3-Dihydroxybenzene-d6, one could envision a pathway starting from a protected, polyhalogenated benzene (B151609) derivative. For instance, a dibromo-dimethoxybenzene could be converted into a di-Grignard reagent, which is then quenched with D₂O to install two deuterium atoms. Subsequent deprotection of the methoxy (B1213986) groups would yield the deuterated 1,3-dihydroxybenzene. This approach allows for precise, site-specific deuteration based on the position of the initial halogen atoms.

Precursor Synthesis and Deuteration Pathways for Resorcinol Derivatives

The choice of synthetic strategy dictates the required precursor. For direct H-D exchange methods, the immediate precursor is often resorcinol itself. nih.gov However, multi-step syntheses may involve creating resorcinol derivatives that are more amenable to specific reactions.

For example, the hydroxyl groups of resorcinol can be protected to prevent unwanted side reactions or to alter the reactivity of the aromatic ring. A common derivative is 1,3-diacetoxybenzene, which can be synthesized by reacting 1,3-dihydroxybenzene with acetic anhydride. google.com This protected form could then be subjected to deuteration conditions before deprotection to yield the final product.

Another synthetic route involves building the deuterated ring system first, followed by the introduction of the hydroxyl groups. For instance, benzene- and pyridinediboronic acids can be synthesized and subsequently oxidized with alkaline hydrogen peroxide to yield the corresponding dihydroxybenzenes. conicet.gov.ar By using deuterated precursors in the synthesis of the boronic acids, one could create a pathway to deuterated dihydroxybenzenes.

The synthesis of deuterated precursors is also central to the Grignard reagent approach, which requires halogenated derivatives of resorcinol (or its protected forms) as starting materials.

Purification and Isotopic Enrichment Techniques in Deuterated Compound Synthesis

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure both chemical and isotopic purity. nih.gov Various chromatographic techniques are employed for purification. ansto.gov.au These can include:

Flash Chromatography : A common method for purifying organic compounds on a preparative scale.

High-Performance Liquid Chromatography (HPLC) : Used for high-resolution separation and purification. ansto.gov.au

Once the compound is chemically pure, the degree and location of deuterium incorporation must be verified. A combination of spectroscopic and spectrometric methods is typically used for this analysis. ansto.gov.aursc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This is a primary tool for determining the success of a deuteration reaction. The degree of deuteration can be calculated by observing the disappearance or integration decrease of specific proton signals. nih.govrsc.org For example, in the deuteration of resorcinol, the signals corresponding to the protons at positions 2, 4, and 6 would diminish significantly.

²H NMR : Deuterium NMR can be used to directly observe the deuterium atoms that have been incorporated into the molecule, confirming their positions. acs.org

Mass Spectrometry (MS) :

Additionally, the economic viability of a synthesis can be improved by recycling the expensive deuterium source, such as D₂O. Distillation is a common and effective method for purifying used D₂O from reaction mixtures, allowing it to be reused in subsequent deuteration reactions. rsc.org

Table 2: Analytical Techniques for Characterization of Deuterated Compounds An interactive table outlining the purpose of different analytical methods in the context of deuterated compound synthesis.

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structural Integrity & Isotopic Purity | Confirms structure, determines deuteration at specific sites by signal loss. | rsc.org |

| ²H NMR Spectroscopy | Isotopic Labeling Confirmation | Directly detects incorporated deuterium atoms and their chemical environment. | acs.org |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Calculation | Measures mass of isotopologues to calculate overall % deuterium incorporation. | rsc.org |

Advanced Spectroscopic Characterization of 1,3 Dihydroxybenzene D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds. By exploiting the distinct magnetic properties of proton (¹H) and deuterium (²H) nuclei, NMR provides unparalleled insight into the molecular structure and the success of deuteration reactions.

Proton NMR (¹H NMR) Analysis of Hydrogen-Deuterium Exchange

Proton NMR (¹H NMR) is instrumental in quantifying the degree of hydrogen-deuterium (H-D) exchange in 1,3-Dihydroxybenzene-d6. The ¹H NMR spectrum of unlabeled resorcinol (B1680541) displays characteristic signals for its aromatic and hydroxyl protons. researchgate.net Following deuteration, the disappearance or significant reduction in the intensity of these signals provides direct evidence of isotopic exchange. nih.govacs.org

The hydrogen atoms at positions 4 and 6, and the two hydroxyl protons of resorcinol are readily exchanged with deuterium in the presence of D₂O and an acid catalyst. nih.govacs.org The proton at position 2 is also exchanged, albeit at a different rate, while the proton at position 5, being meta to the two hydroxyl groups, is the least reactive and often remains unexchanged. nih.govacs.org This differential reactivity allows for the preparation of selectively deuterated resorcinol isotopomers.

The extent of deuteration can be determined by integrating the remaining proton signals in the ¹H NMR spectrum and comparing them to a known internal standard or to the signal of the non-exchanged proton at position 5. acs.org For instance, in a study where resorcinol was refluxed in acidic D₂O, greater than 95% H-D exchange was observed at the 2, 4, and 6 positions. nih.gov The collapse of a triplet signal for the proton at position 5 into a broad singlet in the deuterated product provides strong evidence that the adjacent protons have been replaced by deuterium. nih.gov This is because the spin-spin coupling between protons and deuterons is often not resolved in standard ¹H NMR spectra. nih.gov

The kinetics of H-D exchange in resorcinol have been studied under various conditions, including high temperatures and pressures, using on-line ¹H NMR detection. osti.govresearchgate.netiaea.org These studies have shown that H-D exchange on the aromatic ring can be observed at temperatures as low as 200°C. osti.govresearchgate.netiaea.org

A common method to confirm the presence of exchangeable protons, such as those in hydroxyl groups, is the "D₂O shake." youtube.com After obtaining a standard ¹H NMR spectrum, a few drops of deuterium oxide (D₂O) are added to the NMR tube. youtube.com A subsequent spectrum will show the disappearance of the signals corresponding to the exchangeable protons, as they are replaced by deuterium. youtube.com

Table 1: ¹H NMR Chemical Shifts for Resorcinol in Different Solvents

| Solvent | H4/H6 (ppm) | H2 (ppm) | H5 (ppm) | OH (ppm) |

| DMSO-d6 | 6.20, 6.23 | 6.93, 6.95 | - | 9.15 |

| D₂O | 6.53 | 7.197 | 6.49 | - |

Data compiled from references chemicalbook.comnih.gov. Note: In D₂O, the hydroxyl protons are exchanged with deuterium and are not observed.

Carbon-13 NMR (¹³C NMR) in Deuterated Solvents and Labeled Systems

Carbon-13 NMR (¹³C NMR) spectroscopy is a valuable tool for probing the carbon skeleton of this compound. While ¹³C NMR spectra are typically recorded in deuterated solvents to avoid large solvent signals, the use of deuterated solvents also serves to stabilize the magnetic field via the deuterium lock. ucla.eduresearchgate.net

The ¹³C NMR spectrum of unlabeled resorcinol shows four distinct signals, corresponding to the four different carbon environments in the molecule. reddit.comresearchgate.net Upon deuteration of the aromatic ring, the signals for the deuterated carbons can be identified by changes in their chemical shift and splitting patterns. The replacement of a proton with a deuteron (B1233211) causes a small upfield shift in the ¹³C signal, known as an isotopic shift. blogspot.com

Furthermore, the coupling between the ¹³C nucleus and the spin-1 deuterium nucleus (¹³C-²H coupling) leads to the splitting of the carbon signal into a multiplet. blogspot.com A carbon atom bonded to a single deuterium (CD) will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.comblogspot.com This splitting can lead to a decrease in the signal-to-noise ratio for the deuterated carbons, making them more difficult to observe. blogspot.com This is compounded by the fact that the nuclear Overhauser effect (nOe), which enhances the signal of protonated carbons, is nearly absent for deuterated carbons. blogspot.com

Despite these challenges, ¹³C NMR provides unambiguous evidence of deuteration at specific carbon positions. For instance, in the ¹³C NMR spectrum of this compound, the signals for C2, C4, and C6 would be expected to show the characteristic triplet splitting due to ¹³C-²H coupling. The observation of these triplets, along with the isotopic shifts, confirms the successful deuteration of the aromatic ring.

The use of deuterated solvents is standard practice in ¹³C NMR. The solvent signal itself can serve as a reference. For example, the signal for deuterated chloroform (B151607) (CDCl₃) appears as a triplet at approximately 77.2 ppm, while the signal for dimethyl sulfoxide-d6 (DMSO-d6) is a septet at around 39.5 ppm. ucla.edu

Table 2: Experimental ¹³C NMR Chemical Shifts for Resorcinol

| Carbon | Chemical Shift (ppm) in D₂O |

| C1/C3 | 157.9 |

| C4/C6 | 108.5 |

| C2 | 131.5 |

| C5 | 104.2 |

Data adapted from publicly available spectral databases.

Deuterium NMR (²H NMR) Spectroscopy for Structural Elucidation

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei, providing a powerful method for characterizing deuterated compounds like this compound. wikipedia.org While the chemical shift range in ²H NMR is similar to that in ¹H NMR, the resolution is generally lower. wikipedia.org However, its key advantage lies in its ability to confirm the presence and location of deuterium atoms. wikipedia.org A compound that has been successfully deuterated will exhibit strong signals in a ²H NMR spectrum, while the corresponding signals in the ¹H NMR spectrum will be absent or significantly diminished. wikipedia.orgspectralservice.de

Due to the low natural abundance of deuterium (0.016%), samples must typically be isotopically enriched to obtain a satisfactory signal-to-noise ratio in ²H NMR. wikipedia.org The kinetics of H-D exchange in resorcinol have been successfully monitored using ²H NMR, which complements the data obtained from ¹H NMR. osti.govresearchgate.netiaea.org

In the solid state, ²H NMR spectra can provide valuable information about molecular dynamics and orientation. wikipedia.org The quadrupolar splitting observed in the ²H NMR spectrum is dependent on the orientation of the C-D bond relative to the external magnetic field. wikipedia.org This allows for the study of the orientation and mobility of the deuterated resorcinol molecules within a solid matrix. wikipedia.org

Vibrational Spectroscopy Applications in Deuterated Resorcinol Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information to NMR for the characterization of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to isotopic substitution.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies. Due to the heavier mass of deuterium, the stretching and bending vibrations involving deuterium will occur at lower frequencies compared to their hydrogen-containing counterparts.

For this compound, the most significant changes in the FTIR spectrum compared to unlabeled resorcinol are expected for the O-H and C-H stretching and bending vibrations. The broad O-H stretching band, typically observed around 3200-3600 cm⁻¹, will be replaced by a sharper O-D stretching band at a lower frequency (around 2400-2600 cm⁻¹). Similarly, the aromatic C-H stretching vibrations, which appear just above 3000 cm⁻¹, will shift to lower wavenumbers for the C-D bonds.

The fingerprint region of the FTIR spectrum (below 1500 cm⁻¹) contains a complex pattern of bending and other vibrational modes. Isotopic substitution with deuterium will also lead to significant changes in this region, providing a unique spectral signature for this compound.

Raman Spectroscopy for Isotopic Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is highly sensitive to isotopic substitution. rsc.org It is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum.

In the Raman spectrum of this compound, the C-D stretching vibrations are expected to appear in a region (around 2100-2300 cm⁻¹) that is typically free from other vibrational modes in the unlabeled compound. nih.gov This provides a clear and unambiguous signal for the presence of deuterium. The O-D stretching vibration will also be observed at a lower frequency compared to the O-H stretch.

A comparative analysis of the Raman spectra of unlabeled resorcinol and its deuterated isotopomer, resorcinol-OD, has been conducted. researchgate.net These studies, often supported by quantum-chemical calculations, allow for the systematic assignment of the vibrational modes and provide a detailed understanding of the structural and vibrational properties of the deuterated molecule. researchgate.net Raman spectroscopy has also been employed to study the structure of resorcinol-formaldehyde cryogels. researchgate.net

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry is an indispensable technique for confirming the molecular weight and assessing the isotopic purity of this compound. The theoretical molecular weight of this compound, with the chemical formula C₆D₆O₂, is approximately 116.15 g/mol . cdnisotopes.comcdnisotopes.com This is a notable increase from the molecular weight of its non-deuterated counterpart, resorcinol (C₆H₆O₂), which is about 110.11 g/mol . nist.gov

High-resolution mass spectrometry can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for verification of the incorporation of six deuterium atoms. The accurate mass of this compound is reported as 116.0744, which is a key identifier. lgcstandards.com

Furthermore, mass spectrometry is employed to determine the isotopic enrichment of the deuterated compound. Commercially available this compound typically has an isotopic enrichment of at least 98 atom % D. cdnisotopes.comlgcstandards.com This high level of deuterium incorporation is crucial for its use as an internal standard in quantitative analyses and for mechanistic studies where the kinetic isotope effect is being investigated. acs.org The analysis involves separating the isotopologues and quantifying their relative abundances to confirm that the desired level of deuteration has been achieved. almacgroup.com

Table 1: Molecular Weight and Isotopic Purity of this compound

| Property | Value | Source |

| Chemical Formula | C₆D₆O₂ | lgcstandards.com |

| Molecular Weight | 116.15 g/mol | cdnisotopes.com |

| Accurate Mass | 116.0744 | lgcstandards.com |

| Isotopic Enrichment | ≥ 98 atom % D | cdnisotopes.comlgcstandards.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analyzing Electronic Transitions of Deuterated Systems

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For 1,3-Dihydroxybenzene and its deuterated analog, the absorption of ultraviolet light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of resorcinol in alcohol shows maximum absorption (λmax) at approximately 220 nm and 276 nm. nih.gov

The introduction of deuterium in this compound can lead to subtle shifts in the absorption maxima and changes in the fine structure of the spectrum. These changes, known as isotopic shifts, arise from the differences in vibrational energy levels between the C-H and C-D bonds. While the electronic potential energy surfaces remain the same, the zero-point vibrational energies of the deuterated compound are lower. This can slightly alter the energy required for electronic transitions.

Studies on similar aromatic systems have shown that deuteration can influence the position, intensity, and shape of absorption bands. nih.gov The solvatochromic effects, which are changes in the spectrum due to the polarity of the solvent, can also be studied to understand the interaction between the deuterated compound and its environment. nih.gov While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the principles of isotopic effects on electronic spectra of aromatic compounds are well-established. science-softcon.denist.gov

Table 2: UV-Vis Absorption Maxima of Resorcinol (in Alcohol)

| λmax (nm) | Molar Absorptivity (log ε) | Source |

| 220 | 3.79 | nih.gov |

| 276 | 3.33 | nih.gov |

Rotational Spectroscopy for Conformational Analysis of Deuterated Benzenediols

Rotational spectroscopy, often in the form of microwave spectroscopy, is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. It measures the energies of rotational transitions, which are highly sensitive to the moments of inertia of the molecule.

For benzenediols, including the deuterated species, rotational spectroscopy can provide detailed information about their conformational preferences. The substitution of hydrogen with deuterium significantly alters the moments of inertia, allowing for a more detailed structural analysis through the study of different isotopologues.

Research on benzene-water dimers has demonstrated the utility of rotational spectroscopy in determining intermolecular distances and the orientation of the constituent molecules. researchgate.net Similar principles apply to the study of this compound, where the technique could be used to precisely determine bond lengths, bond angles, and the orientation of the hydroxyl groups. The analysis of the rotational spectra of different deuterated isomers would allow for a complete and unambiguous determination of the molecular structure. While specific rotational spectroscopy studies on this compound were not found in the search results, the methodology is well-suited for such a conformational analysis. mdpi.comnih.gov

Computational Chemistry Approaches for 1,3 Dihydroxybenzene D6 Systems

Density Functional Theory (DFT) Calculations in Deuterated Resorcinol (B1680541) Research

Density Functional Theory (DFT) has become a standard and highly effective method for studying the electronic structure and properties of molecules like deuterated resorcinol. mdpi.com Its balance of computational cost and accuracy makes it well-suited for investigating the impact of deuterium (B1214612) substitution. d-nb.info

DFT calculations are instrumental in determining the equilibrium geometry of 1,3-dihydroxybenzene-d6. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. gaussian.comgoogle.com For resorcinol, different conformations exist due to the orientation of the hydroxyl groups. scispace.com Computational studies have identified three main conformers (A, B, and C), with conformers A and B being nearly equal in energy and observed in jet-cooled experiments. scispace.com

Table 1: Comparison of Theoretical and Experimental Bond Parameters for Resorcinol (Illustrative)

| Parameter | DFT Calculated (non-deuterated) | Experimental (non-deuterated) | Expected Change upon Deuteration (d6) |

|---|---|---|---|

| C-O Bond Length (Å) | 1.365 | 1.373 | Slight shortening |

| O-H/O-D Bond Length (Å) | 0.968 | 0.960 | Slight shortening |

| C-O-H/C-O-D Angle (°) | 109.5 | 108.7 | Minor change |

DFT is widely used for the accurate prediction of spectroscopic properties. d-nb.info Recent advancements, which account for conformational isomers, have significantly improved the precision of NMR chemical shift predictions. d-nb.inforsc.org For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. The substitution of hydrogen with deuterium causes small but predictable changes in the chemical shifts of nearby nuclei, known as isotope shifts. ruc.dk These shifts arise from the slight changes in molecular geometry and vibrational averaging upon isotopic substitution. ruc.dk

Vibrational frequencies are another key property that can be calculated with DFT. science.govatomistica.online The substitution of all six hydrogens in resorcinol with deuterium in this compound leads to significant shifts in the vibrational frequencies, particularly for modes involving the motion of these atoms. For instance, the O-H stretching and bending vibrations are replaced by O-D vibrations at considerably lower frequencies due to the heavier mass of deuterium. researchgate.net These calculated isotopic shifts provide a detailed interpretation of experimental infrared (IR) and Raman spectra. researchgate.net

Table 2: Predicted Vibrational Frequency Shifts for Key Modes in this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (Resorcinol, cm⁻¹) | Calculated Frequency (Resorcinol-d6, cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| O-H/O-D Stretch | ~3650 | ~2700 | ~950 |

| C-H/C-D Aromatic Stretch | ~3050 | ~2280 | ~770 |

| O-H/O-D In-Plane Bend | ~1250 | ~950 | ~300 |

| C-H/C-D Out-of-Plane Bend | ~850 | ~650 | ~200 |

Molecular Dynamics Simulations to Investigate Deuterium Impact on Molecular Behavior and Interactions

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, providing insights into dynamics and intermolecular interactions. For this compound, MD simulations can illuminate how deuteration affects its interactions with solvent molecules and other species.

Studies on deuterated compounds have shown that isotopic substitution can influence intermolecular interactions, such as hydrophobic interactions. cchmc.org The slightly smaller average volume and lower polarizability of C-D bonds compared to C-H bonds can alter the strength of van der Waals and other non-covalent interactions. cchmc.org MD simulations can quantify these differences by analyzing radial distribution functions, interaction energies, and residence times of solvent molecules around the deuterated resorcinol.

Furthermore, investigations into the photoexcited state dynamics of resorcinol have been extended to its deuterated analogue, resorcinol-d2. scispace.com These studies reveal that deuteration of the hydroxyl groups affects the excited-state lifetimes, indicating that the mass change influences the rates of non-radiative decay processes like internal conversion and intersystem crossing. scispace.com MD simulations coupled with quantum mechanical methods (QM/MM) can model these dynamic processes and help interpret experimental results from techniques like time-resolved spectroscopy.

Quantum Chemical Studies on Isotopic Perturbations of Electronic States and Reactivity

Quantum chemical methods are essential for understanding how the subtle perturbation of isotopic substitution affects electronic states and chemical reactivity. The primary influence of deuteration is on the vibrational energy levels of the molecule, which in turn can affect electronic transitions and reaction barriers.

The kinetic isotope effect (KIE), where a reaction proceeds at a different rate when a hydrogen atom is replaced by deuterium, is a direct manifestation of this perturbation. nih.govnih.gov For this compound, the C-D and O-D bonds have lower zero-point energies than C-H and O-H bonds. If these bonds are broken or significantly altered in the transition state of a reaction, a primary KIE will be observed. nih.gov Quantum chemical calculations can model the potential energy surface for a reaction and calculate the vibrational frequencies of both the reactant and the transition state, allowing for the theoretical prediction of KIEs.

Isotopic perturbation can also be used as a tool to probe molecular properties. For example, the NMR method of isotopic perturbation has been employed to distinguish between symmetric and asymmetric hydrogen bonds. nih.gov By observing isotope shifts upon substitution (e.g., ¹⁸O), researchers can infer details about the potential energy surface of the hydrogen bond. nih.gov Similar quantum chemical studies on this compound could elucidate the nature of its intramolecular and intermolecular hydrogen (or deuterium) bonding.

Elucidation of Reaction Pathways and Transition States with Deuterated Substrates

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. e3s-conferences.orgsmu.edu For reactions involving this compound, these methods can elucidate how deuteration affects the reaction mechanism.

For instance, in electrophilic aromatic substitution, a key reaction for benzene (B151609) derivatives, the rate-determining step can involve the breaking of a C-H (or C-D) bond. Experimental studies on the H-D exchange of resorcinol have demonstrated a significant kinetic isotope effect, confirming that the C-H/C-D bond cleavage is part of the rate-determining step under certain conditions. nih.govnih.gov

Computational methods, such as those for locating transition state structures (e.g., QST2, QST3, or Nudged Elastic Band), can be used to model this reaction. gaussian.com By calculating the activation energies for both the protiated and deuterated resorcinol, a theoretical KIE can be determined and compared with experimental values. This comparison helps to validate the proposed reaction mechanism. These calculations provide detailed geometric and energetic information about the transition state, which is a fleeting species that is extremely difficult to characterize experimentally. e3s-conferences.org

Mechanistic Investigations in Organic Reactions Utilizing Deuterium Labeling

Tracing Reaction Pathways and Intermediates in Complex Transformations

The use of this compound enables the tracing of reaction pathways in complex chemical transformations. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond will proceed at a slower rate. acs.org This phenomenon, known as the kinetic isotope effect (KIE), can be used to determine whether a C-H bond is broken in the rate-determining step of a reaction. osti.govresearchgate.net By analyzing the distribution of deuterium in the products of a reaction involving a deuterated starting material, researchers can deduce the sequence of bond-breaking and bond-forming events and identify transient intermediates that may not be directly observable. acs.org

Studies of Electrophilic Aromatic Substitution Mechanisms on Resorcinol

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.org The mechanism typically involves two steps: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The hydroxyl groups of resorcinol are electron-donating, which activates the benzene ring towards electrophilic attack, making it more reactive than benzene itself. patsnap.com In the case of resorcinol, electrophilic substitution occurs preferentially at the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6). nih.gov

Studies using this compound have been instrumental in confirming the mechanism of electrophilic aromatic substitution on resorcinol. For many common electrophilic aromatic substitution reactions, such as nitration and halogenation (chlorination and bromination), the first step (attack by the electrophile) is the slow, rate-determining step. acs.org The subsequent deprotonation (or deuteration) is fast. As a result, a significant primary kinetic isotope effect is typically not observed for these reactions. acs.org However, certain reactions, like iodination and azo-coupling, show a substantial kinetic isotope effect. nih.govacs.org In these cases, the initial addition of the electrophile is rapid and reversible, making the subsequent removal of a proton or deuteron (B1233211) the rate-determining step. acs.org

An experiment involving the acid-catalyzed hydrogen-deuterium exchange of resorcinol in D₂O demonstrated that deuteration occurs at the 2, 4, and 6 positions, consistent with the directing effects of the hydroxyl groups. nih.gov Subsequent iodination of the deuterated resorcinol showed a significant kinetic isotope effect, confirming that the C-D bond cleavage is involved in the rate-determining step of this specific electrophilic substitution reaction. nih.gov

Enzyme Inactivation Mechanism Studies with Deuterated Analogues (e.g., tyrosinase)

Deuterated compounds are also valuable tools for studying enzyme mechanisms. Tyrosinase, a copper-containing enzyme, is involved in the biosynthesis of melanin. It has been shown that resorcinol and its derivatives can act as inactivators of tyrosinase. nih.gov Mechanistic studies suggest that resorcinol is oxidized by the enzyme, leading to an intermediate that causes irreversible inactivation. nih.gov

While specific studies utilizing this compound for tyrosinase inactivation were not found in the provided search results, the principle of using deuterated analogues to probe enzyme mechanisms is well-established. A solvent deuterium isotope effect has been observed in the inactivation of tyrosinase by o-diphenols, indicating that proton transfer is involved in a slow step of the inactivation mechanism. researchgate.net Similar studies with this compound could help to elucidate the precise mechanism of tyrosinase inactivation by resorcinol, determining if a C-H bond cleavage is part of the rate-limiting inactivation step.

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. princeton.edu The primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. researchgate.net For hydrogen and deuterium, the theoretical maximum primary KIE is around 7 at room temperature, although values can vary. princeton.edu

Experimental Determination of KIEs in Resorcinol Reactions

The KIE for reactions involving resorcinol can be determined experimentally by comparing the reaction rates of unlabeled resorcinol with this compound. A notable example is the iodination of resorcinol. In a laboratory experiment, the iodination of both resorcinol and its deuterated analogue was monitored. nih.gov The reaction with resorcinol proceeded significantly faster than the reaction with this compound, providing a clear visualization of the kinetic isotope effect. nih.gov Quantitative determination of the KIE for the iodination of resorcinol yielded a value of approximately 3 to 4, indicating that the cleavage of the C-H/C-D bond is a significant part of the rate-determining step. nih.govacs.org

| Reaction | Substrate | Observed KIE (kH/kD) | Reference |

| Iodination | Resorcinol | ≈ 3 to 4 | nih.govacs.org |

Theoretical Interpretation of Isotope Effects on Reaction Rates and Selectivity

The theoretical basis for the kinetic isotope effect lies in the difference in zero-point vibrational energies between C-H and C-D bonds. princeton.edu The C-D bond has a lower zero-point energy, meaning more energy is required to break it, which leads to a higher activation energy and a slower reaction rate for the deuterated compound. acs.org

The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step. princeton.edu A large primary KIE suggests a symmetric transition state where the hydrogen/deuterium is being transferred. princeton.edu Conversely, a small KIE may indicate an early or late transition state. princeton.edu

In the context of resorcinol reactions, the significant KIE observed in its iodination suggests that the proton/deuteron removal from the arenium ion intermediate is the rate-limiting step. nih.gov This contrasts with many other electrophilic aromatic substitutions where the initial electrophilic attack is rate-determining and thus no significant KIE is observed. acs.org Theoretical models and calculations can be used to predict KIE values for proposed reaction mechanisms, and the comparison of these theoretical values with experimental results is a powerful method for validating or refuting mechanistic hypotheses. osti.gov

Future Directions and Emerging Research Avenues for 1,3 Dihydroxybenzene D6

Development of Novel and Highly Selective Deuteration Methodologies for Aromatic Scaffolds

The synthesis of specifically deuterated compounds like 1,3-Dihydroxybenzene-d6 relies on the advancement of precise and efficient deuteration methods. Traditional approaches often require harsh conditions or lack regioselectivity. scielo.org.mx The future in this field is geared towards the development of sophisticated catalytic systems that can selectively introduce deuterium (B1214612) into aromatic rings.

Recent progress has seen the rise of various transition metal-catalyzed hydrogen isotope exchange (HIE) reactions. snnu.edu.cn Metals such as iridium, palladium, rhodium, and ruthenium have been instrumental in developing methods for ortho-C(sp2)–H deuteration, often employing directing groups to achieve high selectivity. snnu.edu.cn For instance, iridium-based catalysts are highly versatile for HIE reactions. snnu.edu.cn Palladium catalysis has also been effectively used for the non-directed, late-stage C-H deuteration of complex aromatic compounds, showcasing remarkable functional group tolerance. acs.org

Beyond precious metals, research is expanding to include more earth-abundant catalysts like manganese and iron. snnu.edu.cnuni-rostock.de Manganese-catalyzed C-H activation has been demonstrated for the deuteration of aromatic substrates, utilizing transient directing groups. uni-rostock.de Furthermore, silver-catalyzed methods are emerging for the site-selective deuteration of five-membered aromatic heterocycles without the need for directing groups, operating under mild conditions. nih.gov The development of base-mediated, transition-metal-free deuteration protocols also presents a cost-effective and sustainable alternative. uni-rostock.de

A key aspect of these evolving methodologies is the use of readily available and inexpensive deuterium sources. While deuterium gas (D2) has been traditionally used, heavy water (D2O) and deuterated solvents like d6-benzene are becoming more common, enhancing the practicality and accessibility of these reactions. uni-rostock.dechemrxiv.org The goal is to create a toolbox of catalytic systems that allow for the predictable and selective deuteration of a wide range of aromatic scaffolds, including multifunctional molecules relevant to pharmaceuticals and materials science. snnu.edu.cnacs.org

Table 1: Comparison of Emerging Deuteration Methodologies for Aromatic Compounds

| Catalyst Type | Directing Group Requirement | Deuterium Source | Key Advantages | Reference(s) |

| Iridium-based | Often required for ortho-selectivity | D2 gas, D2O | High versatility and efficiency. snnu.edu.cn | snnu.edu.cn |

| Palladium-based | Can be non-directed | D2O | Excellent functional group tolerance, suitable for late-stage deuteration. acs.orgchemrxiv.org | acs.orgchemrxiv.org |

| Silver-based | Not required | CH3OD | Effective for five-membered heterocycles, mild conditions. nih.gov | nih.gov |

| Manganese-based | Transient directing groups used | D2O | Utilizes earth-abundant metal, high ortho-selectivity. uni-rostock.de | uni-rostock.de |

| Iron-based | Pincer complexes used | d6-benzene, D2 gas | Employs earth-abundant and non-toxic metal. snnu.edu.cnchemrxiv.org | snnu.edu.cnchemrxiv.org |

| Base-mediated | Not applicable | DMSO-d6 | Transition-metal-free, cost-effective. uni-rostock.ded-nb.info | uni-rostock.ded-nb.info |

Advanced Spectroscopic Techniques for Real-Time In-Situ Isotopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time and in their native environment is crucial for understanding reaction mechanisms and optimizing conditions. For reactions involving isotopic labeling, such as the synthesis of this compound, advanced spectroscopic techniques that can distinguish between isotopes are indispensable.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers high specificity for different molecules and their isotopic variants (isotopologues and isotopomers). rsc.org These techniques can be applied for online, in-situ monitoring without the need for sample preparation. rsc.orgnumberanalytics.com For instance, cavity-enhanced Raman spectroscopy (CERS) has been utilized for the in-situ headspace analysis of biological cultures, demonstrating its sensitivity for multicomponent and isotope-selective gas measurements. acs.org Similarly, long-path absorption White cells in FTIR spectroscopy enhance the detection of trace gases, allowing for quantitative analysis of different isotopomers. rsc.org

Laser-Induced Breakdown Spectroscopy (LIBS) is another powerful tool for real-time, in-situ elemental and isotopic analysis. numberanalytics.com By focusing a high-powered laser onto a sample, a plasma is generated whose emission spectrum is characteristic of the elements present, enabling the precise identification and quantification of isotopes. numberanalytics.comkaist.ac.kr This has been successfully applied to the analysis of nuclear materials. numberanalytics.com

Fluorescence spectroscopy is also being adapted for in-situ monitoring in challenging environments, such as nuclear fuel cycle processing. horiba.com By using fiber optic cables, measurements can be performed remotely in real-time, providing crucial data for process control. horiba.com These advanced spectroscopic methods are moving beyond traditional analytical techniques like gas chromatography (GC) and mass spectrometry (MS), which often require sampling and are not suitable for rapid, online monitoring. acs.org

Table 2: Advanced Spectroscopic Techniques for Isotopic Monitoring

| Technique | Principle | Key Advantages for Isotopic Monitoring | Reference(s) |

| Raman Spectroscopy | Inelastic scattering of light by molecules, providing information on molecular vibrations. | High specificity for isotopologues, non-invasive, suitable for in-situ and online monitoring. rsc.orgnumberanalytics.comacs.org | rsc.orgnumberanalytics.comacs.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Can distinguish between isotopic variants, applicable for real-time analysis. rsc.org | rsc.org |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Analysis of the emission spectrum from a laser-induced plasma. | Real-time, in-situ analysis without sample preparation, high sensitivity for isotopic composition. numberanalytics.comkaist.ac.kr | numberanalytics.comkaist.ac.kr |

| Fluorescence Spectroscopy | Emission of light from a molecule after absorbing light. | Can be used for remote, in-situ measurements in harsh environments. horiba.com | horiba.com |

Integration of Machine Learning and Artificial Intelligence in Deuterated Compound Research and Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating the discovery and design of new molecules with desired properties. stfc.ac.ukacs.org In the context of deuterated compounds like this compound, AI can play a significant role in predicting the effects of deuteration and guiding synthetic efforts.

ML models can be trained on existing experimental and computational data to predict the properties of novel deuterated compounds. researchgate.netmdpi.com For example, a hybrid quantum-classical computational approach has been used to design deuterated organic light-emitting diode (OLED) emitters with improved quantum efficiency. researchgate.net This involves using quantum chemistry to generate a dataset for training an ML model, which can then predict the properties of a vast number of potential candidates, significantly reducing the need for laborious trial-and-error experiments. researchgate.net

Furthermore, ML can assist in the analysis of large datasets generated from high-throughput experiments and complex spectroscopic measurements. In the field of medical imaging, ML-based methods have been developed to enhance the sensitivity of deuterium magnetic resonance spectroscopic imaging (DMRSI), enabling high-resolution imaging of metabolic processes. nih.gov This synergy between physics-based modeling and data-driven deep learning allows for effective denoising and improved image quality. nih.gov

The application of AI is not limited to property prediction; it can also aid in the design of synthetic routes and the optimization of reaction conditions. By learning from the vast body of published chemical reactions, AI tools can propose novel and efficient pathways for the synthesis of complex deuterated molecules. As open-source chemical databases continue to grow, the power and predictive accuracy of these AI models are expected to increase significantly. stfc.ac.uk

Expansion of Mechanistic Studies into Complex Bio-Organic and Supramolecular Systems

Deuterated compounds are invaluable tools for elucidating reaction mechanisms due to the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction. scielo.org.mx The study of these effects provides deep insights into bond-breaking and bond-forming steps in a reaction pathway. d-nb.info

The application of this compound and other deuterated aromatics is expanding from simple organic reactions to more complex bio-organic and supramolecular systems. For instance, the deuteration of resorcinol (B1680541) has been shown to drastically slow down its polymerization rate with formaldehyde, a direct consequence of the KIE. cambridge.orgresearchgate.net This allows for a more controlled study of the polymerization process and the resulting material properties. cambridge.orgresearchgate.net

In biological systems, deuterated molecules serve as non-radioactive isotopic tracers to follow metabolic pathways. snnu.edu.cn The selective deuteration of drug molecules can alter their metabolic stability, potentially leading to improved pharmacokinetic profiles. d-nb.info Understanding the mechanisms of these metabolic transformations at a molecular level is crucial for the design of next-generation pharmaceuticals. Base-mediated deuteration strategies have been developed to introduce deuterium into various organic molecules, and mechanistic studies, often supported by NMR, have been crucial in understanding these transformations. researchgate.net

Future research will likely focus on using deuterated compounds to probe the intricate interactions within complex assemblies, such as protein-ligand binding, enzyme catalysis, and the self-assembly of supramolecular structures. The subtle changes in vibrational frequencies and reactivity upon deuteration can be monitored by advanced spectroscopic techniques to provide a detailed picture of these dynamic systems.

Design and Synthesis of Next-Generation Deuterated Molecular Probes for Advanced Materials and Chemical Biology

The unique properties of the carbon-deuterium (C-D) bond make it an excellent "label-free" tag for molecular probes in advanced imaging applications. The C-D stretching vibration appears in a "silent" region of the cellular Raman spectrum, allowing for clear detection without interference from endogenous molecules. europa.eunih.gov

This has led to the development of a new generation of deuterated molecular probes for various applications in chemical biology and materials science. Deuterated fatty acids, for example, have been used as Raman probes to visualize and track lipid metabolism in real-time within plant roots under stress conditions. nih.gov This approach offers a non-invasive way to study dynamic biological processes in their native environment. nih.gov

In fluorescence microscopy, the deuteration of fluorophores has been shown to improve their photophysical properties, such as brightness and photostability. rsc.orgacs.org By replacing hydrogen with deuterium in the N-alkyl groups of rhodamine dyes, researchers have created more robust fluorescent labels for live-cell imaging and single-molecule tracking experiments. rsc.orgacs.org This strategy is generalizable to other classes of dyes and holds promise for developing new and improved probes for sensitive fluorescence applications. rsc.org

Furthermore, deuterated compounds are being designed as probes for positron emission tomography (PET) imaging. The synthesis of 18F-labelled deuterated tropane (B1204802) derivatives as dopamine (B1211576) transporter (DAT) probes has demonstrated that deuteration can lead to improved in vivo stability and better imaging properties. bohrium.com The development of these next-generation probes, including those based on the 1,3-dihydroxybenzene scaffold, will continue to push the boundaries of what can be visualized and understood at the molecular level in both materials and living systems. europa.eu

Q & A

Q. How should contradictory data from isotopic tracing studies be analyzed for reliability?

- Methodological Answer : Apply empirical contradiction frameworks (e.g., falsification protocols) to test hypotheses against multiple datasets. For example, cross-referencing MS and NMR data with computational simulations ensures consistency, as proposed in intelligent data analysis (IDA) for medical diagnostics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.